gamma-Morpholino-butyrophenone

Description

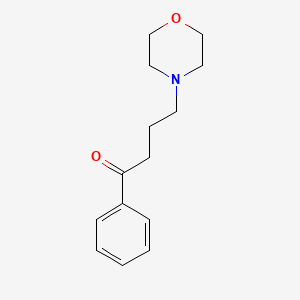

γ-Morpholino-butyrophenone is a synthetic organic compound featuring a morpholine moiety attached to a butyrophenone backbone.

Properties

CAS No. |

3935-01-1 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

4-morpholin-4-yl-1-phenylbutan-1-one |

InChI |

InChI=1S/C14H19NO2/c16-14(13-5-2-1-3-6-13)7-4-8-15-9-11-17-12-10-15/h1-3,5-6H,4,7-12H2 |

InChI Key |

NGGBBEAUVRBDHF-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCCC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1COCCN1CCCC(=O)C2=CC=CC=C2 |

Other CAS No. |

3935-01-1 |

Synonyms |

gamma-morpholinobutyrophenone hydrochloride NSD 2023 NSD 2023 hydrochloride NSD-2023 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural and synthetic differences between γ-morpholino-butyrophenone analogs and related compounds:

Pharmacological Activity

- Anti-inflammatory Effects: Chloro- and bromo-substituted phenyl-morpholine analogs demonstrate significant inhibition of the arachidonic acid pathway (IC₅₀ values in micromolar range) . γ-Morpholino-butyrophenone’s hypothetical activity may align with these mechanisms due to shared morpholine-mediated enzyme interactions.

- Antitumor Potential: Morpholino-pyridopyrimidinones (e.g., 7a, 7c) exhibit cytotoxicity against cancer cell lines, with molecular docking studies suggesting binding to DNA topoisomerase II .

- Analgesic Properties: Morpholino compounds in albino rats show dose-dependent analgesic effects, likely via central nervous system modulation . Structural flexibility in γ-morpholino-butyrophenone may optimize receptor affinity.

Physicochemical Properties

- Solubility : Morpholine derivatives generally exhibit moderate water solubility due to the polar oxygen atom in the morpholine ring. Substitutions (e.g., chloro groups) increase hydrophobicity, impacting bioavailability .

- Thermal Stability: 4-Morpholinoacetophenone has a melting point of 96–98°C , whereas cyclopropane-containing analogs (e.g., 15da) are isolated as oils, indicating lower crystallinity .

Key Research Findings and Challenges

- Activity-Structure Relationships : Anti-inflammatory potency correlates with electron-withdrawing substituents (e.g., Cl, Br) on the phenyl ring, enhancing electrophilic interactions .

- Synthetic Limitations : Low yields in cyclopropane-containing analogs (e.g., 15da, 53% yield) highlight challenges in stereochemical control .

- Unresolved Questions: The exact binding targets of γ-morpholino-butyrophenone remain speculative, necessitating further molecular docking studies akin to those performed on morpholino-pyridopyrimidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.